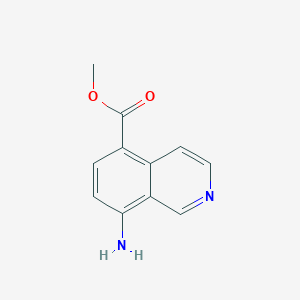
Methyl 8-aminoisoquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-aminoisoquinoline-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Methyl 8-aminoisoquinoline-5-carboxylate is being investigated for its potential as a therapeutic agent against several diseases, particularly in oncology and neurology.
- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the isoquinoline structure can enhance its activity against colorectal cancer by inhibiting key signaling pathways involved in tumor growth .
- Enzyme Inhibition : The compound has been explored for its ability to act as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDK8 and CDK19), which are implicated in the regulation of transcription pathways associated with cancer progression. This inhibition could lead to the development of novel anticancer therapies .
- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .
Biological Research
The compound serves as a valuable tool in biological assays and studies due to its specific interactions with biological targets.
- Biochemical Pathway Studies : this compound is used to probe various biochemical pathways, particularly those involving C–H bond activation. This functionalization capability allows researchers to explore new synthetic routes for biologically active compounds .
- Drug Development : The compound's unique structural characteristics enable it to interact effectively with various receptors, making it a candidate for further investigation in drug design. Ongoing research focuses on elucidating the mechanisms by which it influences cellular signaling pathways .
Material Science
In addition to its biological applications, this compound finds use in material science.
- Synthesis of Functional Materials : The compound acts as a building block for synthesizing complex organic molecules and functional materials. Its ability to form stable bonds with other chemical entities makes it valuable in developing new materials with specific properties for industrial applications .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
Eigenschaften
CAS-Nummer |
157252-30-7 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
methyl 8-aminoisoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9/h2-6H,12H2,1H3 |
InChI-Schlüssel |
XBMBTQCVDNVDRN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CN=CC2=C(C=C1)N |
Kanonische SMILES |
COC(=O)C1=C2C=CN=CC2=C(C=C1)N |
Synonyme |
5-Isoquinolinecarboxylicacid,8-amino-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















